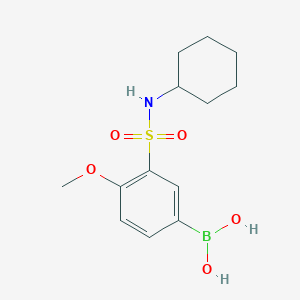

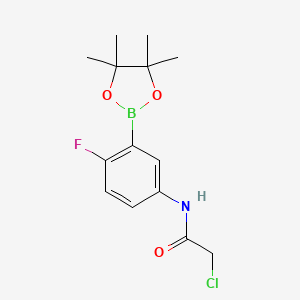

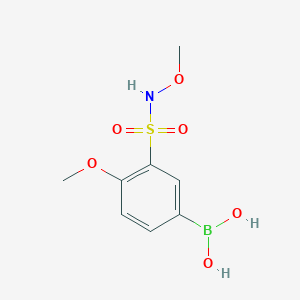

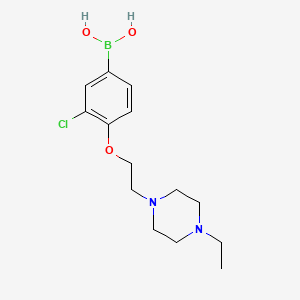

![molecular formula C12H11NOS B1434328 3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1955547-87-1](/img/structure/B1434328.png)

3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Übersicht

Beschreibung

Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions . Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .

Synthesis Analysis

Thiophenes can be synthesized from various substrates, including sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The synthesis of oxazines often involves the reaction of substituted buta-1-enes with potassium sulfide .

Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using density functional theory (DFT) with various basis sets . This allows for the study of charge density via electrostatic potential mapping and bonding orbitals .

Chemical Reactions Analysis

Thiophenes undergo various reactions, including hydrogenolysis to form hydrocarbons and hydrogen sulfide . Oxazines can be generated using flash vacuum pyrolysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by various factors, including their specific structures and the presence of substituents .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been developed, utilizing starting materials such as 2-aminophenol to produce a variety of derivatives through one-pot reactions and new synthetic pathways. This has opened up avenues for exploring their applications across biological and medicinal fields due to their structural diversity and potential functional properties (詹淑婷, 2012).

Biological Activity

Some derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine have shown potential as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, suggesting their usefulness in anti-thrombotic and cardiovascular treatments. This dual-acting capability may help in avoiding hypotensive side effects, highlighting their significance in the development of new therapeutic agents (M. Ohno et al., 2006).

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal properties of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has identified compounds with significant activity against various bacterial and fungal strains. These findings are crucial for the development of new antimicrobial agents, offering alternative treatments against resistant pathogens (Rajitha Bollu et al., 2017; K. Hachama et al., 2013).

Anti-Inflammatory Activity

The exploration of anti-inflammatory properties in novel 3-alkyl-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives has revealed compounds with significant in vivo activity. These compounds offer a promising direction for the development of safer and more effective anti-inflammatory medications (Yan-Fei Li et al., 2016).

Green Chemistry Approaches

Efforts to develop eco-friendly and efficient synthetic methods for 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl derivatives have resulted in metal catalyst-free, water-based reactions. These methodologies emphasize the importance of sustainable chemistry practices in the synthesis of pharmacologically relevant compounds, promoting environmental conservation while expanding the chemical toolbox (S. N. Singh et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-thiophen-3-yl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-2-4-12-10(3-1)13-11(7-14-12)9-5-6-15-8-9/h1-6,8,11,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLFGRHAHRXHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2O1)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

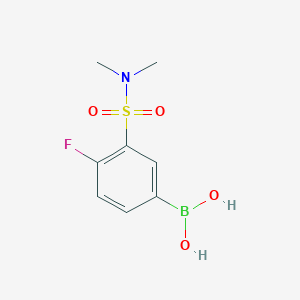

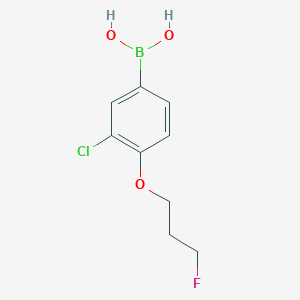

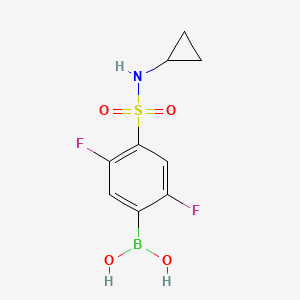

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)